The compound is cataloged under the Chemical Abstracts Service (CAS) number 784-90-7 and has been identified in databases such as PubChem. Its molecular formula is , and it features a quinazoline core structure that contributes to its pharmacological properties. It falls under the category of small organic molecules used in drug discovery and development.
The synthesis of 1-(4,6,8-trimethylquinazolin-2-yl)guanidine typically involves several steps:
These synthetic routes are designed to optimize yield and selectivity while minimizing by-products.
The molecular structure of 1-(4,6,8-trimethylquinazolin-2-yl)guanidine can be described by its:
The canonical SMILES representation for this compound is CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C
, which illustrates its complex arrangement of carbon and nitrogen atoms.
1-(4,6,8-Trimethylquinazolin-2-yl)guanidine participates in various chemical reactions primarily due to its guanidine moiety:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 1-(4,6,8-trimethylquinazolin-2-yl)guanidine primarily involves its role as an antagonist at the adenosine A2B receptor:
Studies have indicated that compounds with similar structures exhibit varying degrees of selectivity and potency against different adenosine receptors.
The physical and chemical properties of 1-(4,6,8-trimethylquinazolin-2-yl)guanidine include:
These properties are critical for determining storage conditions and formulation strategies for pharmaceutical applications.
1-(4,6,8-trimethylquinazolin-2-yl)guanidine has several scientific applications:
The ongoing research into this compound aims to optimize its efficacy and safety profile for potential clinical use.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2